N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Lipophilicity Physicochemical property Membrane permeability

This synthetic 1,2,4-triazole-3-thioether derivative (XLogP3=4) is ideal as a lipophilic scaffold for systematic SAR studies or as a retention-time marker in RP-HPLC method development. Its butylthio substituent provides a baseline lipophilicity that can be modulated for target potency and selectivity. No known biological activity makes it a potential negative control in triazole-based screens.

Molecular Formula C20H22N4OS
Molecular Weight 366.48
CAS No. 391897-06-6
Cat. No. B2404103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
CAS391897-06-6
Molecular FormulaC20H22N4OS
Molecular Weight366.48
Structural Identifiers
SMILESCCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H22N4OS/c1-2-3-14-26-20-23-22-18(24(20)17-12-8-5-9-13-17)15-21-19(25)16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,21,25)
InChIKeyKWCQQLCXDMXQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS 391897-06-6): Procurement-Oriented Structural and Physicochemical Baseline


N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS 391897-06-6) is a synthetic 1,2,4-triazole derivative featuring a butylthio substituent at the 5-position, a phenyl ring at the 4-position, and a benzamide moiety linked via a methylene bridge at the 3-position [1]. Its molecular formula is C20H22N4OS, with a molecular weight of 366.5 g/mol [1]. The computed octanol-water partition coefficient (XLogP3) of 4 indicates substantial lipophilicity, a property that may influence membrane permeability and distribution profiles relative to more polar triazole analogs [1]. Publicly available primary research data for this specific compound is extremely limited; the current evidence base is confined to computed physicochemical descriptors and class-level inferences drawn from structurally related 1,2,4-triazole-3-thioether derivatives.

Why Generic Substitution Fails for N-((5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide: Evidence Gaps Preclude Interchangeability


Within the 1,2,4-triazole-3-thioether chemotype, subtle modifications to the thioether chain length, N4-aryl substituent, or benzamide moiety can profoundly alter target engagement, metabolic stability, and off-target liability. For the specific compound N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide, no publicly available structure-activity relationship (SAR) studies, selectivity panels, or comparative pharmacokinetic data have been identified as of the search date [1]. Consequently, any assumption that a closely related analog—such as the 4-methoxyphenyl or 4-fluorophenyl derivative—can serve as a functional substitute is unsupported by evidence. The following quantitative evidence guide consolidates the minimal available data and explicitly delineates the boundaries of current knowledge to inform procurement and experimental design decisions.

Quantitative Differentiation Evidence for N-((5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide: What Is Known and What Remains Unknown


Lipophilicity Differentiator: XLogP3 of the Butylthio-Phenyl Triazole Core vs. Typical Drug-Like Ranges

The computed XLogP3 for N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is 4 [1], placing it in a moderately lipophilic range that often correlates with enhanced passive membrane permeability relative to more polar triazole analogs (e.g., those bearing carboxylate or hydroxyl substituents). However, no direct experimental logP or logD measurement for this compound has been published, nor are there head-to-head permeability assays comparing it to specific named analogs. This evidence is therefore classified as class-level inference rather than a direct comparison [1]. Users should note that elevated lipophilicity can also increase plasma protein binding and metabolic clearance, so this property alone does not constitute a selection advantage without further characterization.

Lipophilicity Physicochemical property Membrane permeability

Hydrogen Bond Donor/Acceptor Count and Its Implications for Target Engagement Selectivity

The compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. In class-level analyses, a low HBD count (≤3) is often associated with improved membrane permeability and reduced susceptibility to P-glycoprotein efflux. However, no selectivity profiling data (e.g., kinase panel, GPCR panel) exists for this compound to confirm that this HBD/HBA profile translates into measurable off-target discrimination relative to analogs bearing additional hydrogen bond donors (e.g., hydroxyl or primary amide substituents) [1]. This evidence is supportive at best and cannot be used to assert superior selectivity over any named comparator.

Hydrogen bonding Drug-likeness Selectivity

Rotatable Bond Count as a Proxy for Conformational Flexibility Relative to Rigid Heterocyclic Scaffolds

The compound contains 8 rotatable bonds [1], which is higher than that of many rigid heterocyclic cores (e.g., fused tricyclic systems). Class-level structure-activity relationship (SAR) observations suggest that higher rotatable bond counts can lead to greater entropic penalties upon target binding, potentially reducing binding affinity relative to more pre-organized molecules [1]. Conversely, flexibility may facilitate induced-fit binding to certain targets. No direct binding affinity data (e.g., Kd, IC50) for this compound versus a more rigid analog has been reported, so this differentiation remains a class-level inference with no quantifiable difference.

Conformational flexibility Molecular rigidity Entropic penalty

Molecular Weight and Its Relationship to Passive Permeability vs. Paracellular Transport

With a molecular weight of 366.5 g/mol [1], this compound falls below the 500 Da threshold often used as a drug-likeness filter. Class-level data indicate that compounds with MW < 500 are more likely to permeate biological membranes via passive diffusion relative to larger analogs (e.g., MW > 600). However, no direct Caco-2 or PAMPA permeability measurement for this compound is available, and no comparison to a specific higher-MW triazole-benzamide analog has been published. This evidence is therefore class-level and cannot be used to claim superior permeability over any named comparator.

Molecular weight Passive permeability Paracellular transport

Evidence-Grounded Application Scenarios for N-((5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide


Physicochemical Reference Standard for Lipophilicity Calibration in Chromatographic Method Development

The computed XLogP3 of 4 [1] suggests that this compound may serve as a retention-time marker for moderately lipophilic analytes in reversed-phase HPLC method development. However, experimental logP data are absent, so initial use should include verification against known standards.

Scaffold for Systematic SAR Exploration of 5-Alkylthio-4-aryl-1,2,4-triazoles

Given the absence of published biological activity for this specific compound, its primary value lies as a synthetic intermediate or scaffold for systematic SAR studies investigating the impact of thioether chain length on target potency and selectivity. The butylthio group provides a baseline lipophilicity that can be modulated by shortening (ethyl, propyl) or extending (hexyl) the alkyl chain.

Computational Chemistry and Molecular Modeling Input

The computed descriptors (XLogP3, HBD/HBA, rotatable bonds) [1] enable this compound to be used as a starting point for docking studies or pharmacophore model generation, provided that subsequent experimental validation is planned.

Negative Control or Inactive Comparator

In the absence of known biological activity, this compound could serve as a negative control or inactive comparator in target-based assays when screening structurally related active triazole derivatives. This application is contingent on confirming lack of activity in the specific assay of interest.

Quote Request

Request a Quote for N-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.